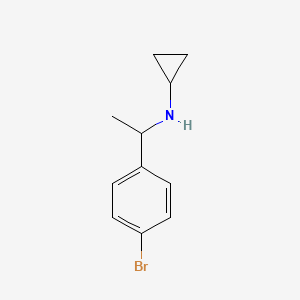

N-(1-(4-bromophenyl)ethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(4-bromophenyl)ethyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBVIKNBHAWCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 1 4 Bromophenyl Ethyl Cyclopropanamine

Chiral and Achiral Synthesis Routes to N-(1-(4-bromophenyl)ethyl)cyclopropanamine

The synthesis of this compound can be approached through methods that either control for the specific stereoisomer produced (chiral synthesis) or result in a mixture of stereoisomers (achiral synthesis). The choice of route often depends on the desired application of the final compound.

Enantioselective Synthesis Approaches utilizing Chiral Precursors and Catalysts

Enantioselective synthesis is critical for producing a single enantiomer of this compound. This is typically achieved by using either chiral starting materials or chiral catalysts to guide the stereochemical outcome of the reaction.

One prominent strategy involves the use of a chiral precursor, such as enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This valuable building block can be synthesized on a large scale with high enantiomeric purity. The synthesis begins with an enantioselective Michael addition of 4-bromophenyl boronic acid to ethyl crotonate. This reaction is catalyzed by a chiral rhodium complex, specifically one formed in situ from bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and a chiral phosphine (B1218219) ligand like (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The resulting chiral ester, (S)-ethyl 3-(4-bromophenyl)butanoate, is then hydrolyzed to the desired carboxylic acid. orgsyn.org This acid serves as a key intermediate which can be converted to the target amine through established functional group transformations, such as a Curtius rearrangement or reductive amination, thereby transferring the chirality to the final product.

General strategies for the asymmetric synthesis of chiral cyclopropanes can also be adapted. rsc.orgnih.gov One such approach employs a sequence of aldol-cyclopropanation-retro-aldol reactions using a chiral auxiliary to induce stereoselectivity in the formation of a cyclopropane (B1198618) ring. rsc.orgnih.gov Furthermore, the use of dirhodium catalysts with hindered carboxylate ligands has been shown to be effective in the asymmetric cyclopropanation of allenes, a method that could potentially be used to construct the cyclopropylamine (B47189) moiety with high enantiomeric excess. nih.gov

Diastereoselective Synthesis Methodologies

When the precursor molecule already contains a stereocenter, subsequent reactions to form the cyclopropane ring must control for diastereoselectivity. Diastereoselective cyclopropanation methods are designed to yield a specific diastereomer. Modern techniques, such as those involving the reaction of alkenes with dielectrophiles derived from the electrolysis of thianthrene, can proceed with high diastereoselectivity. nih.gov Another advanced method involves the reaction of gem-bis(boronates) with thianthrenium salts to construct cyclopropyl (B3062369) diboronates, which can be further functionalized. nih.gov This approach provides excellent stereocontrol, allowing for the synthesis of polysubstituted cyclopropanes with defined relative stereochemistry. nih.gov These methods could be applied to an alkene precursor derived from the 1-(4-bromophenyl)ethyl core to build the cyclopropane ring diastereoselectively.

Optimized Reaction Conditions and Catalyst Systems in Compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of reaction conditions and catalyst systems.

Base-Mediated Cyclization Reactions

Base-mediated or base-promoted reactions are fundamental in the synthesis of cyclic compounds. nih.gov In the context of forming the cyclopropylamine moiety, a base can be used to promote an intramolecular cyclization. For instance, a common route to cyclopropylamines involves the cyclization of γ-chloroamines or related substrates. A strong, non-nucleophilic base would be employed to facilitate the intramolecular nucleophilic substitution that forms the three-membered ring.

While not directly for the target molecule, studies on the synthesis of 3-azabicyclo[3.1.0]hexanes demonstrate the efficacy of base-promoted intramolecular additions. nih.gov In these systems, a suitable base can induce the cyclization of a vinyl cyclopropanecarboxamide (B1202528) precursor. nih.gov Similarly, the regioselective base-mediated hydroamination of mono-N-acylpropargylguanidines to form substituted imidazoles highlights the power of bases to control reaction pathways in nitrogen-containing heterocycle synthesis. nih.gov The principles from these reactions, particularly the choice of base and solvent to control reactivity, are applicable to the intramolecular cyclization step needed to form the cyclopropane ring of the target compound.

Cross-Coupling Strategies for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for assembling the core structure of this compound. mdpi.com The Suzuki-Miyaura cross-coupling is particularly relevant.

This reaction could be used to construct the bond between the phenyl ring and the ethyl side chain. For example, a coupling between 4-bromophenylboronic acid and a suitable vinyl derivative could establish the aromatic-aliphatic connection. researchgate.netnih.gov Alternatively, the synthesis could start from a precursor without the bromo substituent, which is then introduced via electrophilic aromatic substitution or a Sandmeyer reaction. More commonly, the bromo-substituted aromatic ring is used as a handle for further diversification. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine has been used as a substrate in Suzuki coupling reactions with various arylboronic acids to generate a library of imine derivatives. nih.gov This demonstrates the utility of the bromophenyl group as a reactive site for building molecular complexity. researchgate.net The synthesis of complex bi-aryl ketones and terphenyls often relies on Suzuki coupling as the key bond-forming step. mdpi.com

Synthesis of Key Precursor Intermediates for this compound

A critical chiral intermediate is (S)-3-(4-bromophenyl)butanoic acid . Its synthesis is achieved through a rhodium-catalyzed asymmetric conjugate addition. orgsyn.org The reaction conditions are optimized for large-scale production, ensuring high yield and enantiomeric purity.

Table 1: Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate (Precursor to Chiral Acid)

| Reactant | Catalyst System | Solvent | Temperature | Time | Yield |

|---|

Data sourced from Organic Syntheses, 2018, 95, 328-344. orgsyn.org

Another important precursor is N-(1-(4-bromophenyl)vinyl)acetamide , which can be derived from 1-(4-bromophenyl)ethanone. The synthesis involves two main steps: formation of an oxime followed by a rearrangement/acylation. orgsyn.org

Table 2: Synthesis of N-(1-(4-bromophenyl)vinyl)acetamide

| Step | Starting Material | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 1. Oxime Formation | 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride, Pyridine (B92270) | Ethanol | Reflux, 4 h | 99% |

Data sourced from Organic Syntheses, 2013, 90, 344-357. orgsyn.org

These precursors provide the essential carbon skeleton and functional groups necessary for the final assembly of this compound through subsequent cyclization and amination reactions.

Considerations for Multi-Gram Scale-Up Synthesis

The transition from laboratory-scale synthesis to multi-gram or kilogram-scale production of this compound presents a unique set of challenges that are not always apparent during small-scale preparations. The primary goal of scale-up is to produce a larger quantity of the target compound in a safe, cost-effective, and reproducible manner without compromising purity and yield. A common laboratory synthesis for this compound involves the reductive amination of 4'-bromoacetophenone (B126571) with cyclopropanamine. Key considerations for scaling up this process are detailed below.

Reaction Conditions and Process Control: On a multi-gram scale, exothermic events, which are manageable in a laboratory flask, can lead to dangerous temperature and pressure increases in a large reactor. The reductive amination process, particularly the addition of the reducing agent, is often exothermic.

Heat Management: Effective heat transfer is critical. Laboratory glassware is replaced with jacketed reactors made of glass-lined or stainless steel, which allow for the circulation of a heating or cooling fluid to precisely control the internal reaction temperature.

Reagent Addition: The rate of addition of reagents, especially the reducing agent (e.g., sodium borohydride), must be carefully controlled. Slow, subsurface addition can prevent localized "hot spots" and minimize the formation of impurities.

Mixing: Efficient mixing is crucial to ensure homogeneity and maintain a uniform temperature throughout the reactor. Inadequate mixing can lead to localized excesses of reagents, resulting in side reactions and reduced yield. The type of agitator and its speed must be optimized for the reaction volume and viscosity.

Solvent Selection and Work-up Procedures: Solvent choice on a large scale is dictated by factors beyond simple solubility, including cost, safety (flash point), environmental impact, and ease of removal. The work-up procedure, which may be a simple extraction in the lab, becomes a more complex unit operation on a larger scale.

Solvent Volume: Minimizing solvent volume (increasing concentration) is economically favorable as it increases reactor throughput and reduces waste. However, higher concentrations can lead to issues with solubility, viscosity, and heat transfer.

Aqueous Work-up and Phase Separation: Large-scale extractions require significant volumes of solvents and can lead to challenges such as slow phase separation or emulsion formation. The choice of extraction solvent is critical, and anti-emulsion agents may be required.

Product Isolation: While laboratory syntheses may rely on chromatography for purification, this method is often not economically viable for large-scale production. The preferred method for isolating this compound on a multi-gram scale would be crystallization. This could involve direct crystallization of the free base or, more commonly, formation of a salt, such as the hydrochloride salt, which often exhibits better crystallinity and handling properties.

The following table summarizes key parameters and their considerations during the scale-up process.

Interactive Data Table: Key Parameters for Scale-Up Synthesis

| Parameter | Laboratory Scale (Grams) | Multi-Gram Scale (Kilograms) | Key Considerations for Scale-Up |

|---|---|---|---|

| Reducing Agent | Sodium triacetoxyborohydride, Sodium borohydride | Sodium borohydride, Catalytic Hydrogenation (H₂/Pd/C) | Cost, safety (hydrogen gas handling), atom economy, and ease of removal of byproducts. |

| Temperature Control | Ice bath, oil bath | Jacketed reactor with automated temperature control | Efficient heat dissipation to prevent runaway reactions and impurity formation. |

| Purification | Flash column chromatography | Crystallization (as free base or salt), Distillation | Scalability, cost-effectiveness, and solvent waste reduction. |

| Process Safety | Standard fume hood procedures | Process hazard analysis (PHA), specialized equipment for handling pyrophoric or gaseous reagents | Ensuring safe handling of large quantities of potentially hazardous materials. |

Synthetic Strategies for Isotopic Labelling of this compound for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound can be designed to place a stable isotope (e.g., ²H, ¹³C, ¹⁵N) at a specific position within the molecule. The strategy depends entirely on the specific question being investigated. The introduction of isotopes often requires the synthesis of a labeled precursor, which is then carried through the synthetic sequence.

Labeling Strategies:

¹⁵N-Labeling: The most direct method for nitrogen labeling is to use ¹⁵N-labeled cyclopropanamine in the reductive amination with unlabeled 4'-bromoacetophenone. ¹⁵N-cyclopropanamine can be synthesized from commercially available ¹⁵N-ammonia or other simple ¹⁵N-containing building blocks.

Carbon-13 (¹³C) Labeling:

Ethylamine (B1201723) Backbone: To label the benzylic carbon (the carbon bonded to both the nitrogen and the phenyl ring), one would require ¹³C-labeled 4'-bromoacetophenone. This can be synthesized via a Friedel-Crafts acylation of bromobenzene (B47551) using [1-¹³C]-acetyl chloride. To label the terminal methyl group, [2-¹³C]-acetyl chloride would be used.

Cyclopropyl Ring: Labeling the cyclopropyl ring requires a labeled cyclopropanamine precursor. For instance, [1-¹³C]-cyclopropanamine could be prepared from [¹³C]-carboxy-labeled cyclopropanecarboxylic acid. Biocatalytic methods using engineered enzymes have also shown promise for the synthesis of labeled cyclopropanes from labeled precursors. au.dknih.gov

Deuterium (B1214612) (²H or D) Labeling:

Ethylamine Backbone: Deuterium can be introduced at the benzylic position by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), during the reductive amination. This places a single deuterium atom specifically at the C-N bond. Labeling the methyl group would require starting with a deuterated 4'-bromoacetophenone, such as 4'-bromo-d₃-acetophenone.

Aromatic Ring: Deuteration of the 4-bromophenyl ring can be achieved by starting with deuterated bromobenzene.

The choice of labeling strategy is critical and is guided by the mechanistic question at hand. For example, ¹³C or ²H labeling on the ethylamine backbone could be used in kinetic isotope effect studies to determine the rate-determining step of a reaction involving this molecule.

The following table outlines potential isotopic labeling strategies for this compound.

Interactive Data Table: Isotopic Labeling Strategies

| Isotope | Position of Label | Required Labeled Precursor | Synthetic Approach |

|---|---|---|---|

| ¹⁵N | Amine Nitrogen | ¹⁵N-Cyclopropanamine | Reductive amination with 4'-bromoacetophenone. |

| ¹³C | Benzylic Carbon | 4'-Bromo-[1-¹³C]-acetophenone | Synthesize from bromobenzene and [1-¹³C]-acetyl chloride, followed by reductive amination. |

| ¹³C | Methyl Carbon | 4'-Bromo-[2-¹³C]-acetophenone | Synthesize from bromobenzene and [2-¹³C]-acetyl chloride, followed by reductive amination. |

| ²H (D) | Benzylic Position | Sodium borodeuteride (NaBD₄) | Use as the reducing agent in the reductive amination of 4'-bromoacetophenone and cyclopropanamine. |

| ²H (D) | Cyclopropyl Ring | Perdeuterated cyclopropanamine | Reductive amination with 4'-bromoacetophenone. |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of N 1 4 Bromophenyl Ethyl Cyclopropanamine

Reactions Involving the Amine Functionality

The secondary amine in N-(1-(4-bromophenyl)ethyl)cyclopropanamine is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. pressbooks.pub

Acylation: The amine readily undergoes acylation when treated with acid chlorides or anhydrides. This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid, results in the formation of the corresponding N-acyl amide. For instance, reaction with acetyl chloride would yield N-acetyl-N-(1-(4-bromophenyl)ethyl)cyclopropanamine. This transformation is crucial for protecting the amine group or for synthesizing amide derivatives.

Alkylation: As a secondary amine, it can be alkylated by alkyl halides. However, direct alkylation can be difficult to control and often leads to polyalkylation, potentially forming the tertiary amine and even a quaternary ammonium (B1175870) salt if excess alkylating agent is used. mnstate.edulibretexts.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing specific alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in an alkaline medium yields the corresponding sulfonamide. libretexts.org This reaction is analogous to acylation and is often used in the synthesis of sulfa drugs and other biologically active molecules.

Table 1: Representative Reactions of the Amine Functionality

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Base (e.g., NaHCO₃), Polar Solvent |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-Sulfonamide | Aqueous Base (e.g., NaOH) |

Ring-Opening and Rearrangement Reactions of the Cyclopropane (B1198618) System

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain (approximately 28 kcal/mol), making it susceptible to ring-opening reactions under various conditions. acs.orgbeilstein-journals.org The presence of the adjacent amine and phenyl groups influences its reactivity.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage. For related phenylcyclopropylamines, treatment with superacids like trifluoromethanesulfonic acid (CF₃SO₃H) leads to protonation of the amine and subsequent ring-opening to form a stable carbocation. nih.gov This dicationic intermediate, an ammonium-carbenium ion, can then be trapped by nucleophiles. The regioselectivity of the cleavage (proximal vs. distal bond) is dictated by the stability of the resulting carbocationic intermediate. nih.gov While milder acidic conditions might primarily protonate the amine without causing ring cleavage, highly acidic environments can induce this transformation. nih.govstackexchange.com

Oxidative Ring-Opening: Single-electron transfer (SET) oxidation of the nitrogen atom, which can be initiated by enzymatic systems (like peroxidases), photosensitizers, or chemical oxidants, generates a highly reactive aminium radical cation. acs.orgnih.gov In N-cyclopropylamines, this intermediate is known to undergo rapid and irreversible fragmentation of the cyclopropyl (B3062369) ring to form a more stable distonic (or open-chain) radical cation. acs.orgresearchgate.net This intermediate can then proceed through various pathways, including reaction with oxygen or intramolecular cyclization, depending on the reaction conditions and substrate structure. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Bromophenyl Moiety

The 4-bromophenyl group is a versatile platform for substitution reactions, allowing for the modification of the aromatic core.

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom can be substituted by strong nucleophiles, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are absent in this molecule. chemistrysteps.comyoutube.com A more synthetically valuable approach involves transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org The aryl bromide of this compound can couple with a wide range of primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., SPhos, XPhos), and a base (e.g., NaOtBu, K₃PO₄). libretexts.orgorganic-chemistry.orgacsgcipr.org This would replace the bromine atom with a new amino group.

Suzuki Coupling: The Suzuki-Miyaura reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester). organic-chemistry.orgyonedalabs.com This reaction, also catalyzed by palladium with a suitable ligand and base, is highly efficient for creating biaryl structures. nrochemistry.comyoutube.commdpi.com For example, reacting the title compound with phenylboronic acid would yield its 4-phenyl analog.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring can undergo electrophilic substitution, such as nitration or halogenation. The directing effects of the existing substituents must be considered. The bromo group is a deactivating, ortho, para-director. The N-(1-ethyl)cyclopropanamine group is an activating, ortho, para-director. Since the para position is blocked, electrophilic attack would be directed to the positions ortho to the amino substituent (positions 2 and 6) and ortho to the bromo substituent (positions 3 and 5). The strong activating effect of the amine group would likely dominate, favoring substitution at positions 3 and 5. To control this high reactivity, the amine is often protected via acylation before carrying out the EAS reaction.

Table 2: Potential Cross-Coupling Reactions of the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Biaryl derivative |

| Buchwald-Hartwig Amination | Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | Di- or Tri-amine derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

Oxidative and Reductive Transformation Pathways

Oxidative Pathways: As mentioned previously, oxidation of the amine functionality is a primary transformation pathway. acs.orgnih.gov Under enzymatic or chemical oxidation, the formation of an aminium radical cation can lead to N-dealkylation or cyclopropane ring-opening. nih.gov Oxidation of the benzylic C-H bond is also a possibility under certain conditions, potentially leading to a ketone, though this is generally less facile than amine oxidation.

Reductive Pathways: The bromo-substituent can be removed via catalytic hydrogenation (hydrodehalogenation), typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, ammonium formate). This would convert the compound to N-(1-phenylethyl)cyclopropanamine. This reaction is often clean and high-yielding.

Mechanistic Elucidation of Key Chemical Reactions and Intermediates

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle is generally understood to proceed via several key steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The new carbon-nitrogen bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

Mechanism of Oxidative Ring-Opening: The key intermediate is the N-cyclopropylaminium radical cation. acs.orgnih.gov

Single-Electron Transfer (SET): The amine's lone pair donates an electron to an oxidant, forming the radical cation.

Ring Fragmentation: The high strain of the cyclopropane ring facilitates rapid homolytic cleavage of a C-C bond. This process is highly favorable thermodynamically and is essentially irreversible. The cleavage occurs to form a resonance-stabilized distonic radical cation where the charge and radical centers are separated. acs.org

Product Formation: This open-chain radical cation can be trapped by molecular oxygen or undergo further reactions, leading to a variety of products. nih.gov

Stereochemical Aspects of this compound Reactivity

The compound possesses a stereocenter at the benzylic carbon (the carbon atom of the ethyl group attached to the phenyl ring and the nitrogen). Therefore, the compound can exist as a pair of enantiomers, (R)-N-(1-(4-bromophenyl)ethyl)cyclopropanamine and (S)-N-(1-(4-bromophenyl)ethyl)cyclopropanamine. The existence of a hydrochloride salt of the (S)-enantiomer is documented, indicating that enantiomerically pure forms are accessible. cymitquimica.com

Any reaction that creates a new stereocenter in the molecule will result in the formation of diastereomers. For example, if a reaction were to occur on the cyclopropyl ring that introduced a new substituent, the product would exist as a mixture of diastereomers, with potentially different physical and chemical properties. The pre-existing stereocenter can also influence the stereochemical outcome of reactions at other sites through diastereoselective control, although the distance between the stereocenter and the reactive sites on the cyclopropyl or phenyl rings may limit the extent of this influence.

Spectroscopic and Chromatographic Characterization Techniques for Research on N 1 4 Bromophenyl Ethyl Cyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(1-(4-bromophenyl)ethyl)cyclopropanamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the cyclopropane (B1198618) ring and the bromophenyl substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on the bromophenyl ring, the methine proton of the ethyl group, the methyl protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. researchgate.net Key resonances would include those for the carbons of the bromophenyl ring, the methine and methyl carbons of the ethyl group, and the carbons of the cyclopropane ring. researchgate.netorganicchemistrydata.org For instance, in a related compound, the carbonyl carbon of a carbamate (B1207046) species appears at a chemical shift of 164.66 ppm, while the carbonyl carbon of a carbonate species is observed at 161.60 ppm. researchgate.net

A comprehensive analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the structural integrity of this compound. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Aromatic, C-Br) | ~121 |

| C (Aromatic, CH) | ~128-132 |

| C (Aromatic, C-CH) | ~144 |

| CH (Ethyl) | ~60 |

| CH₃ (Ethyl) | ~24 |

| CH (Cyclopropyl) | ~30 |

| CH₂ (Cyclopropyl) | ~8 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for validating the molecular formula of the compound. The nominal mass of N-[1-(4-bromophenyl)ethyl]-N-cyclopropylamine is 240.14 g/mol , and its hydrochloride salt is 276.6 g/mol . cymitquimica.comchemicalbook.com A related compound, N-[2-(4-Bromophenoxy)ethyl]cyclopropanamine, has an average mass of 256.143 g/mol and a monoisotopic mass of 255.025876 g/mol . chemspider.com

Electron ionization (EI) mass spectrometry of related compounds often shows characteristic ion clusters. For instance, the EI mass spectra of ECPLA and LSZ, which are also nitrogen-containing compounds, display ion clusters at m/z 150-155, 177-182, 191-197, 205-208, and 219-224. nih.gov The fragmentation patterns observed in the mass spectrum of this compound would provide crucial information for confirming its structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum would show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching. For a similar compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, strong absorption bands for aliphatic C-H bond stretching are observed at 2941.77 cm⁻¹, and N-H₂⁺ stretching is seen at 2766.91 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic rings. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique can resolve the stereochemistry and crystal packing of this compound. nih.gov For related compounds, such as 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, single-crystal X-ray crystallography has been successfully used to characterize their structures. nih.gov Obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of the compound's three-dimensional structure.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for separating it from impurities. bldpharm.com These methods are widely used in both analytical and preparative applications. sielc.com

HPLC: Reverse-phase HPLC is a common method for analyzing non-polar to moderately polar compounds. A typical mobile phase for a related compound, ethanone, 1-(4-bromophenyl)-, consists of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

GC: Gas chromatography is suitable for volatile and thermally stable compounds. For the analysis of N-ethyl-N-cyclopropyl lysergamide, a DB-1 column was used with a temperature program starting at 80°C and ramping up to 280°C. ljmu.ac.uk

UPLC: UPLC offers faster analysis times and improved resolution compared to conventional HPLC. sielc.com

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. researchgate.net This is crucial as enantiomers often exhibit different pharmacological activities.

Chiral stationary phases (CSPs) are used in HPLC to achieve enantioseparation. nih.gov Brush-type CSPs, such as those based on (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides, have been developed for the separation of a wide range of chiral compounds. mdpi.com The choice of the chiral selector and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.netnih.gov For example, the enantiomers of 1-(4-bromophenyl)-ethylamine have been successfully separated using a Chirosil RCA(+) column with a mobile phase of aqueous perchloric acid and an organic modifier like acetonitrile or methanol. researchgate.net

Interactive Data Table: Chiral Separation Parameters

| Parameter | Description | Typical Application |

| Chiral Stationary Phase (CSP) | A stationary phase containing a chiral selector that interacts differently with each enantiomer. | Separation of enantiomers in HPLC. nih.gov |

| Mobile Phase | The solvent system used to elute the compounds from the column. | Optimization of retention and resolution. researchgate.net |

| Resolution (Rs) | A measure of the degree of separation between two peaks. A value >1.5 indicates baseline separation. | Quantifying the effectiveness of the separation. nih.gov |

| Enantiomeric Excess (ee) | A measure of the purity of one enantiomer in a mixture, expressed as a percentage. | Determining the stereochemical purity of a sample. |

Computational and Theoretical Investigations of N 1 4 Bromophenyl Ethyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-(4-bromophenyl)ethyl)cyclopropanamine at the atomic level. nih.gov These ab initio methods, particularly Density Functional Theory (DFT), are employed to model the molecule's electronic structure and predict its most stable three-dimensional shapes, or conformations. rowansci.com By solving approximations of the Schrödinger equation, researchers can determine the molecule's ground-state geometry, identifying the most energetically favorable bond lengths, bond angles, and dihedral angles.

The process involves optimizing the molecular geometry to find the lowest energy structure. From this, a wealth of information can be derived, including the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of the electrostatic potential mapped onto the electron density surface. rowansci.com These calculations help in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. rowansci.comquantumgrad.com For instance, the HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and kinetic stability.

Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to validate the computational model.

Table 1: Hypothetical DFT-Calculated Properties for this compound Calculated using DFT at the B3LYP/6-311G++(d,p) level of theory.

| Property | Calculated Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -2850.45 | Hartrees | Overall thermodynamic stability |

| Dipole Moment | 2.15 | Debye | Indicates molecular polarity and potential for dipole-dipole interactions |

| HOMO Energy | -6.21 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO Energy | -0.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.32 | eV | Indicator of chemical reactivity and electronic excitation energy |

| C-N Bond Length (ethyl-amino) | 1.47 | Å | Geometric parameter for structural analysis |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a powerful method to explore the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum calculations. mdpi.commetrotechinstitute.org MD simulations model the movements of atoms and molecules by solving Newton's classical equations of motion for a system of interacting particles. researchgate.net This approach is particularly valuable for analyzing the conformational landscape of the molecule in a simulated biological environment, such as in a water solvent, and for studying its interactions with a biological target like a protein. metrotechinstitute.orgnih.gov

The simulation process begins by defining a force field, which is a set of parameters that approximates the potential energy of the system and governs the interactions between atoms. The system, comprising the ligand, the target protein, and solvent molecules, is then minimized and gradually heated to a physiological temperature and pressure (e.g., 300 K and 1 atm). Following this equilibration phase, a production run is performed, during which atomic trajectories are recorded over a period ranging from nanoseconds to microseconds. researchgate.net

Analysis of these trajectories reveals the flexibility of the molecule, dominant conformational states, and the stability of ligand-protein complexes. nih.gov It can elucidate the specific pathways of binding and unbinding, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the complex, and estimate the binding free energy. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound-Protein Complex

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the physics of atomic interactions. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment. |

| System Size | ~50,000 - 100,000 atoms | Includes ligand, protein, water, and ions. |

| Simulation Time | 100 - 500 ns | Duration of the production run to sample molecular motions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological conditions. |

Quantitative Structure-Activity Relationship (QSAR) Studies via In Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. longdom.orgdrugdesign.org For this compound and its analogues, QSAR studies can predict the activity of newly designed molecules, thereby guiding lead optimization and reducing the need for extensive experimental screening. patsnap.comresearchgate.net

The QSAR process involves several key steps. drugdesign.org First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is assembled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular weight, volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe molecular branching.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), a mathematical equation is developed that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netcreative-biostructure.com The resulting model's predictive power is rigorously validated using internal and external test sets of compounds not used in model generation. creative-biostructure.com A validated QSAR model can then be used to prioritize the synthesis of new derivatives with potentially enhanced activity. longdom.org

Table 3: Illustrative QSAR Data Structure for Derivatives

| Compound ID | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight | pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | -H (Parent) | 3.5 | 240.14 | 6.2 |

| 2 | -F | 3.6 | 258.13 | 6.5 |

| 3 | -Cl | 3.9 | 274.59 | 6.8 |

| 4 | -CH₃ | 3.8 | 254.17 | 6.4 |

Molecular Docking Simulations for Putative Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. nih.govnumberanalytics.com This technique is instrumental in structure-based drug design for identifying potential biological targets for this compound and understanding the molecular basis of its action. nih.govchemrxiv.org

The docking process requires the 3D structures of both the ligand (this compound) and the target protein. The simulation begins by placing the flexible ligand into a defined binding site on the receptor. nih.gov A sampling algorithm then explores various conformations and orientations (poses) of the ligand within this site. nih.gov Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the complex. The poses are then ranked, with the top-ranked pose representing the most likely binding mode. chemrxiv.org

Analysis of the best docking poses reveals crucial information about intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and key amino acid residues in the binding pocket. researchgate.net This insight can explain the molecule's activity and guide the design of new derivatives with improved binding affinity and selectivity. numberanalytics.com

Table 4: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Site Residues | Docking Score (kcal/mol) | Key Interactions Predicted |

|---|---|---|---|---|

| Monoamine Oxidase A | 2BXS | Tyr407, Phe208, Cys323 | -8.5 | Pi-Pi stacking with Tyr407, Hydrophobic contacts |

| Dopamine (B1211576) Transporter | 4M48 | Asp79, Ser149, Phe326 | -9.2 | Salt bridge with Asp79, H-bond with Ser149 |

Prediction of Reaction Pathways and Mechanistic Intermediates

Computational chemistry provides powerful tools for predicting plausible synthetic routes for molecules like this compound and for elucidating the detailed mechanisms of these reactions. catalysis.blogescholarship.org By using quantum chemical methods, researchers can model the entire course of a chemical reaction, from reactants to products, through various transition states and intermediates. rsc.org

A common approach is to map out the potential energy surface (PES) for a proposed reaction. catalysis.blog For the synthesis of this compound, a likely pathway is the reductive amination of 1-(4-bromophenyl)ethan-1-one with cyclopropanamine. Computational models can calculate the activation energies for each step, such as the initial formation of a hemiaminal intermediate, its dehydration to an imine, and the final reduction of the imine to the target amine.

Table 5: Hypothetical Energy Profile for a Predicted Reaction Step (Imine Formation)

| Species | Description | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| Reactants | 1-(4-bromophenyl)ethan-1-one + Cyclopropanamine | 0.0 | Stable |

| TS1 | Transition state for hemiaminal formation | +15.2 | Transition State |

| Intermediate 1 | Hemiaminal | -5.4 | Intermediate |

| TS2 | Transition state for water elimination | +25.8 | Transition State |

Preclinical Pharmacological and Biological Activity Research of N 1 4 Bromophenyl Ethyl Cyclopropanamine

Investigation of Molecular Targets and Ligand-Receptor Interactions In Vitro

Receptor Binding Affinity Studies

No published receptor binding affinity studies for N-(1-(4-bromophenyl)ethyl)cyclopropanamine were found. While research on other bromophenyl compounds has explored their affinity for various receptors, such as CCR5 antagonists or sigma receptors, this specific molecule has not been characterized in the available literature. nih.govbldpharm.com

Enzyme Inhibition and Activation Assays

There is no publicly available data from enzyme inhibition or activation assays for this compound. Studies on unrelated compounds, such as 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, have shown weak inhibitory activity against certain enzymes like Escherichia coli KARI, but these findings are not applicable to the target compound. asianpubs.org

Neurotransmitter Uptake and Release Modulation Studies In Vitro

No specific in vitro studies on the modulation of neurotransmitter uptake or release by this compound have been published. General research into the functional coupling of neurotransmitter uptake and release exists, but does not mention this particular chemical entity.

Structure-Activity Relationship (SAR) Derivations from Preclinical Biological Screening Data

Due to the absence of preclinical biological screening data for this compound, no structure-activity relationships (SAR) can be derived. SAR studies have been conducted on other classes of compounds containing bromophenyl or cyclopropane (B1198618) motifs, such as endothelin receptor antagonists and 1-phenylcyclopropane carboxamide derivatives, but these are distinct molecular families. nih.govresearchgate.net

Mechanistic Elucidation of Cellular Responses in Model Systems

No research detailing the cellular responses to this compound in model systems could be located. Mechanistic studies require initial data on biological activity, which is currently unavailable for this compound.

Early Stage In Vivo Pharmacodynamics in Preclinical Animal Models (focus on mechanistic effects, not efficacy)

There are no published early-stage in vivo pharmacodynamic studies for this compound in preclinical animal models. Consequently, no information on its mechanistic effects in a biological system is available.

Metabolism Studies of N 1 4 Bromophenyl Ethyl Cyclopropanamine in Preclinical Systems

Identification of Metabolic Pathways and Metabolites In Vitro (e.g., liver microsomes, hepatocytes)

To determine the metabolic stability and identify potential metabolites of a compound, initial in vitro studies are conducted. springernature.com These experiments typically utilize subcellular fractions from the liver, such as liver microsomes and S9 fractions, or whole liver cells known as hepatocytes. springernature.com

Liver microsomes contain a high concentration of drug-metabolizing enzymes and are a standard system to assess the metabolic stability of a new chemical entity. springernature.com The compound , N-(1-(4-bromophenyl)ethyl)cyclopropanamine, would be incubated with liver microsomes from preclinical species (like rats or mice) and humans. nih.gov The rate at which the parent compound disappears over time provides a measure of its metabolic stability. springernature.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the analytical technique commonly employed to quantify the parent compound and identify the structures of any metabolites formed. springernature.comnih.gov

Hepatocytes, which are intact liver cells, offer a more comprehensive in vitro model as they contain a wider array of metabolic enzymes, including both phase I and phase II enzymes. nih.gov Incubating the compound with hepatocytes can reveal a broader range of metabolites compared to microsomes alone. nih.gov

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

The primary enzyme systems responsible for the metabolism of many drugs and foreign compounds (xenobiotics) are the Cytochrome P450 (CYP) enzymes for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II reactions. mdpi.commdpi.com

Cytochrome P450 (CYP) Enzymes: These enzymes are primarily responsible for oxidative, reductive, and hydrolytic reactions. mdpi.com To identify the specific CYP isoforms involved in the metabolism of this compound, a series of experiments would be conducted. This could involve using a panel of recombinant human CYP enzymes expressed in a cellular system or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes. mdpi.com For compounds containing a cyclopropylamine (B47189) moiety, there is a known potential for inactivation of CYP enzymes through the formation of metabolic intermediate complexes (MICs). nih.gov This occurs when a metabolite binds tightly to the heme iron of the CYP enzyme, rendering it inactive. nih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major phase II metabolic pathway where a glucuronic acid moiety is attached to the drug or its phase I metabolites, making them more water-soluble and easier to excrete. mdpi.com Similar to CYP phenotyping, identifying the specific UGT isoforms involved would utilize recombinant UGT enzymes or specific inhibitors. mdpi.com

Mechanistic Investigations of Metabolic Transformations

Should any unusual or reactive metabolites be identified, further mechanistic studies would be warranted. For instance, the cyclopropylamine structure in this compound suggests a potential for complex metabolic pathways. The inactivation of cytochrome P450 enzymes by cyclopropylamines can proceed through a mechanism involving an initial one-electron oxidation at the nitrogen atom, followed by the opening of the cyclopropane (B1198618) ring, which can then covalently bind to the enzyme. nih.gov Detailed mechanistic studies might involve isotopic labeling of the compound to trace the path of atoms during metabolism and advanced mass spectrometry techniques to characterize the structure of any enzyme-metabolite adducts.

Design and Synthesis of Analogues and Derivatives of N 1 4 Bromophenyl Ethyl Cyclopropanamine

Rational Design Principles for Analogues based on SAR

The rational design of analogues of N-(1-(4-bromophenyl)ethyl)cyclopropanamine is guided by established structure-activity relationship (SAR) principles derived from related classes of compounds, particularly phenethylamines. plos.orgnih.gov The core structure can be dissected into three key regions for modification: the aromatic ring (phenyl moiety), the linker (ethylamine backbone), and the substituent on the amine (cyclopropane ring). Each of these can be systematically altered to probe their influence on biological activity.

The phenethylamine (B48288) scaffold is a well-known pharmacophore that interacts with numerous biological targets. nih.govbiomolther.org SAR studies on various phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly impact binding affinity and functional activity. researchgate.net For instance, the position, size, and electronic nature of substituents on the phenyl ring are critical. Halogen substituents, such as the bromine atom in the parent compound, often enhance affinity at certain receptors due to favorable interactions. nih.gov

The ethylamine (B1201723) linker contains a chiral center at the α-carbon, which can lead to stereoselective interactions with biological targets. It is a common observation that enantiomers of chiral drugs exhibit different pharmacological and pharmacokinetic properties. nih.gov Therefore, the stereochemistry of this chiral center is a critical design parameter.

The N-cyclopropyl group is another key feature. The cyclopropane (B1198618) ring is a rigid and sterically constrained moiety. Its unique electronic properties and ability to act as a bioisostere for other groups make it an interesting component for medicinal chemistry exploration. nih.govunl.pt The N-substituent on phenethylamines is known to influence receptor selectivity and potency.

A general strategy for analogue design involves:

Phenyl Ring Substitution: Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups to probe the electronic and steric requirements for activity.

Cyclopropane Ring Modification: Exploring the impact of ring size (e.g., cyclobutane) or substitution on the cyclopropane ring itself.

Amine Linker and Stereochemistry: Evaluating the importance of the ethyl linker and, crucially, resolving and testing the individual enantiomers to identify the more active stereoisomer.

By systematically applying these principles, a library of analogues can be designed to build a comprehensive SAR profile, guiding the development of compounds with optimized biological activity.

Structural Modifications of the Phenyl Moiety (e.g., halogenation, alkylation)

Modifications to the 4-bromophenyl ring of this compound are a primary strategy for probing the SAR and optimizing interactions with its biological target. The nature and position of substituents on the phenyl ring can dramatically influence electronic distribution, lipophilicity, and steric profile, thereby affecting binding affinity and efficacy. nih.gov

Halogenation: The existing bromine at the para-position can be replaced by other halogens to study the effect of electronegativity and atomic radius. For example, replacing bromine with fluorine, chlorine, or iodine can fine-tune the electronic properties and potential for halogen bonding. In many phenethylamine series, para-halogenation is beneficial for activity. nih.govresearchgate.net

Alkylation and Alkoxylation: Introducing small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups at various positions (ortho, meta, para) can explore steric tolerance and the impact of electron-donating groups. These modifications can also influence the metabolic stability of the ring.

Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups, such as a trifluoromethyl (-CF3) or cyano (-CN) group, can significantly alter the electronic character of the phenyl ring and may lead to different or enhanced biological activities.

The synthesis of these analogues typically involves coupling a substituted bromobenzene (B47551) with the appropriate amine precursor through methods like the Buchwald-Hartwig cross-coupling reaction, which is a versatile method for forming carbon-nitrogen bonds. nih.gov

Below is a table outlining potential modifications to the phenyl moiety and the rationale based on established medicinal chemistry principles.

| Modification Type | Example Substituent | Position | Rationale for Design |

| Halogenation | -F, -Cl, -I | para | To investigate the influence of halogen size and electronegativity on activity. |

| Alkylation | -CH₃ | para | To introduce an electron-donating group and assess steric tolerance. |

| Alkoxylation | -OCH₃ | para | To add an electron-donating group with hydrogen-bond accepting capability. |

| Electron-Withdrawing | -CF₃ | para | To significantly alter the ring's electronic properties. |

| Positional Isomerism | 2-Bromo, 3-Bromo | ortho, meta | To determine the optimal position of the substituent for biological activity. |

These systematic modifications will help to build a detailed SAR map for the phenyl moiety, guiding the selection of optimal substituents for improved biological performance.

Modifications of the Cyclopropane Ring System (e.g., ring size variation, substitution)

The cyclopropane ring in this compound is a key structural feature that imparts rigidity and specific conformational constraints. unl.pt Altering this small aliphatic ring is a valuable strategy for exploring the SAR and can lead to improvements in potency, selectivity, and metabolic stability. nih.gov

Substitution on the Cyclopropane Ring: Introducing substituents onto the cyclopropane ring itself can provide vectors for additional interactions with a biological target. For example, adding a methyl or hydroxyl group to the cyclopropane ring can enhance binding affinity if there is a corresponding pocket. Such substitutions can also create new chiral centers, offering further avenues for optimization. The synthesis of substituted cyclopropanes can be achieved through various methods, including the Simmons-Smith cyclopropanation of appropriately substituted alkenes. researchgate.net

Bioisosteric Replacement: The cyclopropane ring can also be considered a bioisostere for other chemical groups. In some contexts, a cyclopropyl (B3062369) group can mimic a phenyl ring or an unsaturated bond. nih.gov Exploring other small, rigid ring systems like azetidines or oxetanes as replacements for the cyclopropane could lead to novel analogues with different physicochemical properties and potentially improved biological profiles. cambridgemedchemconsulting.com For instance, the introduction of a heteroatom could modulate solubility and polarity.

The table below conceptualizes potential modifications to the cyclopropane ring system.

| Modification Strategy | Specific Change | Potential Impact |

| Ring Size Variation | N-Cyclobutyl | Alters steric bulk and amine pKa. |

| Ring Size Variation | N-Cyclopentyl | Further increases steric bulk. |

| Ring Substitution | 1-Methylcyclopropyl | Introduces a small lipophilic group and a potential chiral center. |

| Ring Substitution | 2-Hydroxycyclopropyl | Adds a hydrogen-bonding group. |

| Bioisosteric Replacement | N-Azetidinyl | Introduces a heteroatom, potentially improving solubility. |

These modifications of the cyclopropane moiety are essential for a thorough investigation of the SAR, potentially leading to analogues with superior drug-like properties.

Variations of the Amine Linker and Chiral Centers

Chirality: The α-carbon of the ethyl group is a stereocenter. It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different potencies, receptor selectivities, and metabolic fates. nih.gov Therefore, a critical step in the development of analogues is the separation of the racemic mixture into its individual (R) and (S) enantiomers. This can be achieved using chiral chromatography techniques. nih.gov Subsequent biological evaluation of the pure enantiomers is necessary to identify the eutomer (the more active enantiomer), which would be the focus of further development.

Linker Homologation: The length of the linker between the phenyl ring and the amine can be varied. For instance, extending the ethyl linker to a propyl or butyl chain would alter the distance and flexibility between the key pharmacophoric groups (the phenyl ring and the cyclopropylamine). This can help determine the optimal spatial arrangement for biological activity.

Linker Constraint: Introducing conformational constraints into the linker, for example by incorporating it into a ring system, can lock the molecule into a specific conformation. This can lead to increased potency if the locked conformation is the bioactive one.

The table below summarizes potential variations of the amine linker and chiral centers.

| Modification Type | Specific Analogue | Rationale |

| Chiral Resolution | (R)-N-(1-(4-bromophenyl)ethyl)cyclopropanamine | To isolate and test the individual enantiomers for stereoselective activity. |

| Chiral Resolution | (S)-N-(1-(4-bromophenyl)ethyl)cyclopropanamine | To isolate and test the individual enantiomers for stereoselective activity. |

| Linker Homologation | N-(1-(4-bromophenyl)propyl)cyclopropanamine | To increase the distance between the phenyl ring and the amine. |

| α-Methylation | N-(1-(4-bromophenyl)-1-methylethyl)cyclopropanamine | To introduce a quaternary center and explore steric effects at the α-position. |

By exploring these variations, a deeper understanding of the optimal three-dimensional structure required for activity can be achieved, guiding the design of more potent and selective compounds.

Prodrug Strategies and Bioisosteric Replacements (conceptual design)

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. ebrary.net For this compound, which contains a secondary amine, several prodrug strategies could be conceptually designed to improve properties such as solubility, membrane permeability, or to achieve targeted delivery.

The secondary amine is a key handle for prodrug derivatization. Common approaches for amine-containing drugs include:

N-Acylation: Forming an amide or carbamate (B1207046) by reacting the amine with an appropriate acylating agent. While simple amides can be too stable for in vivo cleavage, activated amides or specific carbamates can be designed to be cleaved by esterases or other hydrolases. nih.gov

N-Acyloxyalkyl Derivatives: These are a well-established class of prodrugs for amines. An acyloxyalkyl group is attached to the nitrogen, which can be enzymatically cleaved by esterases to generate an unstable N-hydroxymethyl intermediate that then spontaneously releases the parent amine. semanticscholar.org

N-Mannich Bases: These can be formed by reacting the amine with an aldehyde and an amide-like compound. They can improve lipophilicity and may be designed for pH-sensitive release. nih.gov

N-Phosphonooxymethyl Prodrugs: This strategy involves creating a quaternary salt that, after enzymatic dephosphorylation, breaks down to release the parent amine. This approach is particularly useful for increasing water solubility. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological properties. nih.gov For this compound, several bioisosteric replacements could be considered:

Phenyl Ring Bioisosteres: The 4-bromophenyl group could be replaced with other aromatic systems, such as thiophene, pyridine (B92270), or pyrazole. For example, replacing the phenyl ring with a pyridine ring would introduce a nitrogen atom, altering the electronic properties and potentially introducing a new hydrogen bond acceptor. cresset-group.com

Cyclopropane Bioisosteres: The cyclopropyl group is sometimes used as a bioisostere for a vinyl or phenyl group. nih.gov Conversely, it could be replaced by other small, rigid structures. For example, an azetidine (B1206935) ring could replace the cyclopropane, which would change the steric profile and introduce a basic nitrogen.

Amide as an Amine Bioisostere: In some contexts, a constrained amide could mimic the spatial arrangement of the amine, though this would significantly alter the electronic properties.

The conceptual design of prodrugs and bioisosteres is a powerful tool in medicinal chemistry to overcome pharmacokinetic challenges and to explore new chemical space while retaining the core pharmacophore of the parent molecule.

Advanced Methodologies in Research on N 1 4 Bromophenyl Ethyl Cyclopropanamine

High-Throughput Screening Approaches for Biological Activity Identification

High-throughput screening (HTS) represents a foundational step in modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on a specific biological target or cellular phenotype. researchgate.net For a novel compound such as N-(1-(4-bromophenyl)ethyl)cyclopropanamine, HTS is crucial for initial "hit" identification, uncovering potential therapeutic applications by testing it against extensive libraries of biological assays. nih.gov

Screening campaigns can be broadly categorized into two types: target-based and phenotype-based screens. nih.gov

Molecular Target-Based HTS (MT-HTS): This approach assays the effect of a compound directly on a purified protein, such as a receptor or enzyme. For this compound, this could involve screens against a panel of known neurological targets, like G-protein coupled receptors (GPCRs) or ion channels, to measure binding affinity or functional modulation.

Cellular Target-Based HTS (CT-HTS): This whole-cell approach measures a compound's effect on cellular processes. nih.gov This method provides insights into a compound's activity in a more biologically complex environment. A CT-HTS campaign for this compound might use engineered cell lines with fluorescent reporters to monitor signaling pathways or measure changes in cell viability or morphology.

The process involves the miniaturization of assays into microtiter plates, allowing for the simultaneous testing of thousands of compounds. researchgate.net The data generated from these screens are statistically analyzed to identify "hits"—compounds that exhibit a desired level of activity. A key metric in HTS is the Z' factor, which assesses the quality and reliability of an assay; a Z' factor greater than 0.5 is generally considered robust for screening.

Detailed Research Application: In a hypothetical HTS campaign to identify the biological activity of this compound, a library of assays relevant to central nervous system (CNS) disorders would be employed. This could include binding assays for serotonin (B10506) and dopamine (B1211576) receptors, as well as functional assays measuring cyclic AMP (cAMP) production or calcium flux in response to receptor activation. The compound would be screened for both agonist and antagonist activity. The results would prioritize which biological pathways are most significantly affected by the compound, guiding further investigation.

Table 1: Illustrative High-Throughput Screening Results for this compound This table presents hypothetical data to illustrate the outcomes of an HTS campaign.

| Assay Target | Assay Type | Measured Activity (% Inhibition/Activation) | Potency (IC50/EC50) | Z' Factor | Hit Classification |

|---|---|---|---|---|---|

| Serotonin Receptor 5-HT2A | Functional (Calcium Flux) | 95% Activation | 50 nM | 0.82 | Primary Hit |

| Dopamine Receptor D2 | Binding Affinity (Ki) | 15% Inhibition | >10 µM | 0.75 | Inactive |

| NMDA Receptor | Functional (Ion Flux) | 8% Inhibition | >10 µM | 0.68 | Inactive |

| Monoamine Oxidase B (MAO-B) | Enzymatic Activity | 78% Inhibition | 300 nM | 0.85 | Secondary Hit |

Chemoproteomic and Target Deconvolution Strategies

Following the identification of a biological effect, particularly from a phenotypic screen, the next critical step is to determine the specific molecular target(s) of the compound. researchgate.net This process, known as target deconvolution, is essential for understanding the mechanism of action and potential off-target effects. pelagobio.com Chemical proteomics has emerged as a powerful set of techniques for this purpose, enabling the proteome-wide identification of protein-small molecule interactions within a native biological context. nih.govnih.gov

Several chemoproteomic strategies could be applied to research on this compound:

Affinity-Based Protein Profiling: This classic method involves immobilizing a derivative of the compound onto a solid support (like agarose (B213101) beads) to "pull down" interacting proteins from a cell lysate. researchgate.nettechnologynetworks.com The captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): ABPP uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. acs.org While not directly applicable for all targets, it can be used in a competitive format where pre-incubation with this compound would prevent the binding of the probe to its direct target, allowing for identification via mass spectrometry.

Label-Free Approaches: To avoid chemical modification of the compound, label-free methods can be used. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) are based on the principle that a protein's stability against heat or proteolysis changes upon ligand binding. acs.orgnih.gov These shifts can be detected on a proteome-wide scale to identify target proteins. pelagobio.com

Detailed Research Application: If a phenotypic screen revealed that this compound induces neuronal differentiation, target deconvolution would be necessary to understand how it achieves this. An affinity-based approach would be designed where a linker is chemically added to the cyclopropylamine (B47189) or phenyl ring of the compound, allowing its attachment to a matrix. This "bait" would be incubated with lysates from a relevant neuronal cell line. Proteins that bind to the compound would be isolated and identified by mass spectrometry, providing a list of potential targets for further validation.

Table 2: Illustrative Data from a Hypothetical Chemoproteomic Pulldown Experiment This table presents hypothetical data illustrating potential protein interactors for this compound identified via an affinity-based pulldown followed by mass spectrometry.

| Protein Identified | Gene Name | Protein Function | Fold Enrichment (vs. Control) | Significance (p-value) | Validation Status |

|---|---|---|---|---|---|

| Serotonin Receptor 5-HT2A | HTR2A | GPCR Signaling | 25.4 | <0.001 | To be confirmed |

| Sigma-1 Receptor | SIGMAR1 | Molecular Chaperone | 12.1 | <0.01 | To be confirmed |

| Brain-derived neurotrophic factor receptor | NTRK2 | Tyrosine Kinase Receptor | 8.5 | <0.05 | To be confirmed |

| Tubulin beta-3 chain | TUBB3 | Cytoskeletal Protein | 2.1 | >0.05 | Likely non-specific |

Application of Advanced Imaging Techniques in Preclinical Research (e.g., PET ligand development for mechanistic studies)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative visualization and measurement of biological processes in vivo. frontiersin.org Developing a radiolabeled version of this compound would enable powerful preclinical studies to confirm target engagement in the brain, investigate pharmacokinetics, and explore the compound's relationship with disease pathology. frontiersin.orgsnmjournals.org

The development of a PET ligand involves several stages:

Radiolabeling: A positron-emitting isotope, typically fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]), is incorporated into the molecule. For this compound, the bromine atom could be replaced with [¹⁸F]fluorine via nucleophilic substitution on a suitable precursor.

In Vitro Characterization: The new radioligand must be evaluated to ensure it retains high affinity and selectivity for its intended target. fz-juelich.de

Preclinical Imaging: The radioligand is administered to animal models (e.g., rodents or non-human primates), and PET scans are conducted. youtube.com These studies can determine if the compound crosses the blood-brain barrier, binds to its target in the expected brain regions, and can be displaced by other drugs that bind to the same target (blocking studies). frontiersin.org

The integration of PET with Magnetic Resonance Imaging (PET/MRI) further enhances these studies by providing high-resolution anatomical context to the functional PET data, allowing for precise localization of the radiotracer signal. snmjournals.orgfrontiersin.org

Detailed Research Application: Assuming HTS and chemoproteomics identified the 5-HT2A receptor as the primary target, a PET ligand, e.g., [¹⁸F]N-(1-(4-fluorophenyl)ethyl)cyclopropanamine, would be synthesized. Preclinical PET/MRI scans in rats would be performed to visualize its distribution in the brain. High uptake would be expected in the cerebral cortex, a region rich in 5-HT2A receptors. To confirm target specificity, a blocking study would be conducted where the animals are pre-treated with a known 5-HT2A antagonist, which should significantly reduce the PET signal from the radiolabeled compound in the cortex. Such studies provide definitive in vivo evidence of target engagement.

Table 3: Illustrative Profile of a Hypothetical PET Ligand Based on this compound This table outlines the desired versus hypothetical properties for a PET ligand candidate derived from the title compound.

| Parameter | Ideal Characteristic for a CNS PET Ligand | Hypothetical Value for [¹⁸F]N-(1-(4-fluorophenyl)ethyl)cyclopropanamine |

|---|---|---|

| Target Affinity (Ki) | < 10 nM | 7.5 nM |

| Lipophilicity (LogD) | 1.5 - 3.5 | 2.8 |

| Blood-Brain Barrier Penetration | High | High, Brain Uptake >1.5 %ID/g |

| Specific vs. Non-specific Binding | High Ratio (>5) | 6.2 in target-rich region |

| Metabolism | No brain-penetrant radiometabolites | Major metabolites are polar and do not cross BBB |

Future Research Directions and Unexplored Avenues for N 1 4 Bromophenyl Ethyl Cyclopropanamine

Emerging Synthetic Strategies for Novel Analogues

The generation of a diverse library of analogues is fundamental to understanding the structure-activity relationship (SAR) of any bioactive compound. For N-(1-(4-bromophenyl)ethyl)cyclopropanamine, several emerging synthetic strategies can be employed to create novel derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Future synthetic endeavors could focus on:

Photochemical [3+2] Cycloadditions: Recent advancements in photochemistry have enabled novel cycloaddition reactions. A promising avenue is the formal photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with various Michael acceptors. chemrxiv.org This method, which can proceed without the need for photocatalysts or additives, offers a versatile and efficient way to construct substituted N-arylaminocycloalkyl compounds. chemrxiv.org By varying the substituents on both the aromatic ring and the cyclopropane (B1198618) moiety of this compound, a wide array of novel analogues can be synthesized.

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse and complex molecules from simple starting materials. mdpi.com Starting with building blocks like substituted amino acetophenones, multi-step synthetic sequences can be designed to introduce a wide range of functional groups and stereochemical arrangements. mdpi.com This approach would allow for the systematic exploration of the chemical space around the this compound scaffold.

Late-Stage Functionalization: Modifying complex molecules at a late stage of the synthesis is a powerful tool for rapidly generating analogues. Techniques such as C-H activation could be explored to introduce new functional groups onto the phenyl ring of this compound, providing a direct route to derivatives that would be challenging to access through traditional methods.

Modular Synthesis: Modular approaches, where different building blocks are combined in a systematic fashion, can accelerate the synthesis of analogue libraries. researchgate.net For instance, different substituted phenyl-ethylamines and cyclopropanation reagents could be combined to quickly generate a variety of N-(1-(aryl)ethyl)cyclopropanamines.

A systematic exploration of these synthetic strategies will be crucial in developing a comprehensive understanding of the SAR of this compound class and in identifying analogues with optimized properties.

Identification of Novel Preclinical Biological Targets

A critical step in the development of any new chemical entity is the identification of its biological target(s). For this compound, where the primary targets are currently unknown, a multi-pronged approach will be necessary to uncover its mechanism of action.

Potential strategies for target identification include:

In Silico Target Prediction: Computational methods offer a rapid and cost-effective way to generate hypotheses about the potential biological targets of a small molecule. nih.govresearchgate.netsonar.ch Algorithms that analyze chemical similarity to known ligands, predict binding to protein structures, or utilize machine learning models trained on large bioactivity datasets can be employed. nih.govmdpi.combiorxiv.org Web-based tools and platforms can screen this compound against databases of known protein structures and pharmacophores to identify potential binding partners. nih.gov

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based assays that measure a specific physiological or pathological phenotype. A hit from a phenotypic screen provides a starting point for subsequent target deconvolution efforts. Given the structural similarity of this compound to some known bioactive molecules, it could be screened against panels of cancer cell lines or in assays for neurological or metabolic disorders. For example, derivatives of 2-arylcyclopropylamine have shown activity as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology. nih.gov